Physicochemical Profiling of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Technical Guide for Drug Discovery
Physicochemical Profiling of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the shift toward highly polar, sp³-rich building blocks is driven by the need to improve the physicochemical properties and clinical success rates of drug candidates. 2-Amino-1-(oxolan-3-yl)ethan-1-ol —a molecule featuring a hydrophilic tetrahydrofuran (oxolane) ring appended to a 1,2-aminoalcohol side chain—represents a prime example of such a building block. This technical guide provides an in-depth analysis of its structural dynamics, quantitative physicochemical properties, and the rigorous experimental methodologies required to characterize it.
Structural Architecture & Conformational Dynamics
The molecular architecture of 2-Amino-1-(oxolan-3-yl)ethan-1-ol is defined by two critical features: the oxolane ring, which acts as a bioisosteric replacement for ribose or other cyclic ethers, and the 1,2-aminoalcohol motif.
The 1,2-aminoalcohol framework is highly dynamic. In biological systems, the hydroxyl and amino groups rank among the most important hydrogen-bonding building blocks[1]. When these two functional groups are separated by a two-carbon (sp³) backbone, an interesting thermodynamic competition arises between intramolecular and intermolecular hydrogen bonding[1]. In non-polar environments (such as the lipid bilayer core), the molecule predominantly adopts a conformation where the hydroxyl group acts as a hydrogen bond donor to the amino group (O-H···N), effectively shielding its polar surface area and increasing its apparent lipophilicity[1]. In aqueous environments, this intramolecular bond breaks, allowing the molecule to become fully solvated or protonated.
Caption: Conformational equilibrium and protonation states of the 1,2-aminoalcohol motif.
Physicochemical Property Matrix
Understanding the drug-likeness of 2-Amino-1-(oxolan-3-yl)ethan-1-ol requires a precise evaluation of its physicochemical properties. These parameters dictate its behavior in chemical reactions, its solubility, and its distribution equilibrium between aqueous and lipid phases[2]. Because the molecule is a primary amine, its ionization state is highly dependent on physiological pH, which directly impacts its entrapment and permeability in lipidic systems[3].
| Property | Value / Descriptor | Relevance in Drug Discovery |
| Molecular Weight (MW) | 131.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD); highly ligand-efficient[2]. |
| Topological Polar Surface Area (tPSA) | ~55.3 Ų | Excellent for membrane permeability; falls within the optimal range for oral bioavailability. |
| pKa (Amine) | ~9.2 - 9.5 | Exists primarily as a monoprotonated cation at physiological pH (7.4)[3]. |
| logP (Octanol/Water) | ~ -0.8 to -1.2 | Highly hydrophilic; requires active transport or specific formulation for cellular entry[2]. |
| logD (at pH 7.4) | ~ -2.5 | Reflects the high polarity of the protonated amine species in physiological buffers[4]. |
| Hydrogen Bond Donors | 3 (OH, NH₂) | Facilitates strong interactions with target proteins (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 3 (O, N, O-ring) | Enhances aqueous solubility and target residence time. |
Experimental Methodologies for Profiling
To ensure scientific integrity, the theoretical values outlined above must be empirically validated. Below are the self-validating, step-by-step protocols for determining the two most critical parameters: pKa and logD.
Caption: Standardized experimental workflow for the physicochemical profiling of basic amino alcohols.
Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality & Rationale: While 2-Amino-1-(oxolan-3-yl)ethan-1-ol is water-soluble, determining its pKa purely in water can sometimes mask subtle thermodynamic behaviors. By utilizing co-solvent mixtures (e.g., methanol/water) and applying the Yasuda-Shedlovsky extrapolation, we account for the dielectric constant's effect on ionization, yielding a highly accurate, thermodynamically sound aqueous pKa[5].
Step-by-Step Methodology:
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System Calibration: Standardize the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Prepare 0.05 M solutions of the compound in varying methanol/water weight percentages (e.g., 15%, 30%, 45%, and 60% wt% methanol)[5]. Maintain a constant ionic strength (I = 0.15 M) using KCl.
-
Titration: Perform potentiometric titrations using standardized 0.1 M HCl (to fully protonate the amine) followed by back-titration with 0.1 M KOH.
-
Data Acquisition: Record the apparent ionization constant ( psKa ) for each co-solvent ratio from the inflection points of the titration curves.
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Extrapolation (Self-Validation): Plot the equation psKa+log[H2O]=a/ϵ+b (where ϵ is the dielectric constant of the mixture). The y-intercept (at 0% methanol) provides the absolute aqueous pKa[5]. An R2>0.99 validates the system's integrity.
Protocol B: logD (pH 7.4) Determination via LC-MS/MS Shake-Flask Method
Causality & Rationale: Calculated logP values often fail to predict the true membrane permeability of ionizable compounds[4]. The shake-flask method at physiological pH provides the distribution coefficient (logD), which accounts for the partition of both the unionized and protonated microspecies[3].
Step-by-Step Methodology:
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Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
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Sample Spiking: Dissolve 2-Amino-1-(oxolan-3-yl)ethan-1-ol in the pre-saturated PBS phase to a final concentration of 100 µM. Control Check: Include a reference standard (e.g., propranolol) in a separate flask to validate the assay.
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Partitioning: Transfer 1 mL of the spiked aqueous phase and 1 mL of the pre-saturated octanol phase into a glass vial. Shake mechanically at 300 rpm for 60 minutes at 25 °C.
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Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration using LC-MS/MS (MRM mode targeting the specific precursor-to-product ion transition).
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Calculation: Calculate logD using the formula: logD7.4=log([Drug]octanol/[Drug]aqueous) .
Applications in Drug Development
The unique physicochemical profile of 2-Amino-1-(oxolan-3-yl)ethan-1-ol makes it an invaluable asset in several advanced drug discovery paradigms:
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Serine/Threonine Ligation (STL) & Peptidomimetics: The 1,2-aminoalcohol moiety is the fundamental functional group required for Serine/Threonine ligation. This chemoselective reaction allows for the structural modification of peptides (e.g., polymyxin derivatives) via an oxazolidine intermediate, enabling the rapid synthesis of structurally optimized, highly pure peptide derivatives[6].
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high hydrophilicity, this compound serves as an ideal fragment. It can easily navigate the solvent-exposed regions of target proteins, while its amino and hydroxyl groups anchor it to the target via hydrogen bonding[7].
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Modulation of Liposomal Encapsulation: The diprotic/monoprotic basic nature of amino alcohols allows formulation scientists to exploit pH gradients for active loading into liposomal nanoparticles. At pH 7.4, the protonated amine ensures high entrapment efficiency in lipidic systems, a strategy heavily utilized in nanotherapeutics[3].
References
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ChemRxiv. "'Exploration and Expansion' in Peptide Sequence: Discovery of Structurally-Optimized Polymyxin Derivatives Facilitated". ChemRxiv. [Link]
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ResearchGate. "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents". ResearchGate. [Link]
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Frontiers. "Modeling the Distribution of Diprotic Basic Drugs in Liposomal Systems: Perspectives on Malaria Nanotherapy". Frontiers. [Link]
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Frontiers. "Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters". Frontiers.[Link]
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IEEE Computer Society. "InVADo: Interactive Visual Analysis of Molecular Docking Data". IEEE.[Link]
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NIH. "Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors". NIH. [Link]
Sources
- 1. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]
- 2. CSDL | IEEE Computer Society [computer.org]
- 3. Frontiers | Modeling the Distribution of Diprotic Basic Drugs in Liposomal Systems: Perspectives on Malaria Nanotherapy [frontiersin.org]
- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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